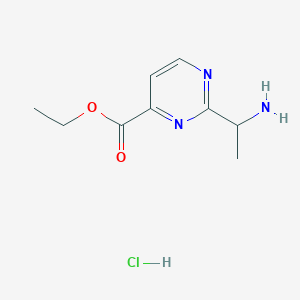

Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride

Description

Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride is a chemical compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries

Properties

Molecular Formula |

C9H14ClN3O2 |

|---|---|

Molecular Weight |

231.68 g/mol |

IUPAC Name |

ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C9H13N3O2.ClH/c1-3-14-9(13)7-4-5-11-8(12-7)6(2)10;/h4-6H,3,10H2,1-2H3;1H |

InChI Key |

RGPHKSGOAAVVMA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1)C(C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride typically involves the reaction of ethyl 2-chloropyrimidine-4-carboxylate with 1-aminoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties.

Scientific Research Applications

Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The aminoethyl group allows it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but its structure suggests it could interact with nucleic acids and proteins.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 2-(2-aminoethyl)pyrimidine-4-carboxylate dihydrochloride

- Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate

- Pyrimido[4,5-d]pyrimidines

Uniqueness

Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminoethyl group at the 2-position of the pyrimidine ring allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.

Biological Activity

Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and research findings.

Synthesis

The synthesis of Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride typically involves the reaction of ethyl pyrimidine derivatives with appropriate amines. The general synthetic route can be outlined as follows:

- Starting Materials : Ethyl pyrimidine-4-carboxylate and an aminoethyl derivative.

- Reaction Conditions : The reaction is often carried out in a solvent such as DMF or DMSO under reflux conditions.

- Purification : The product is purified using recrystallization or chromatography methods.

Antimicrobial Properties

Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride has demonstrated notable antimicrobial activity against various pathogens.

- Mechanism of Action : The compound appears to inhibit bacterial growth by interfering with essential metabolic pathways, potentially targeting enzymes involved in cell wall synthesis and DNA replication.

- Minimum Inhibitory Concentration (MIC) : Studies have shown that the MIC values for this compound against Gram-positive and Gram-negative bacteria range from 0.0039 to 0.025 mg/mL, indicating potent activity against strains such as Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Pseudomonas aeruginosa | 0.015 |

Cytotoxicity

Research has also evaluated the cytotoxic effects of Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride on human cell lines.

- Cell Lines Tested : The compound was tested against various cancer cell lines including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer).

- IC50 Values : The IC50 values ranged from 10 to 30 µM, suggesting moderate cytotoxicity that may be beneficial for therapeutic applications in oncology .

Study 1: Antifibrotic Activity

A recent study explored the antifibrotic potential of Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride in liver fibrosis models. The compound was found to significantly reduce collagen deposition in hepatic stellate cells, indicating its potential as a novel antifibrotic agent.

- Experimental Setup : Rat models were treated with the compound, and collagen levels were measured using hydroxyproline assays.

- Results : A dose-dependent reduction in collagen synthesis was observed, with a maximum inhibition of approximately 70% at higher concentrations .

Study 2: Antiviral Activity

Another investigation assessed the antiviral properties of the compound against Helicobacter pylori.

- Findings : The compound exhibited significant inhibition of bacterial growth, with pIC50 values indicating strong activity against resistant strains.

- Implications : This suggests that Ethyl 2-(1-aminoethyl)pyrimidine-4-carboxylate hydrochloride may serve as a promising candidate for developing new treatments for infections caused by resistant H. pylori strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.